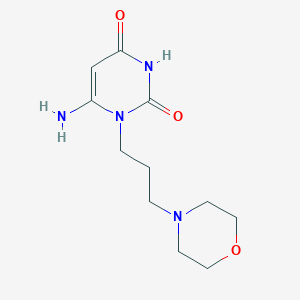

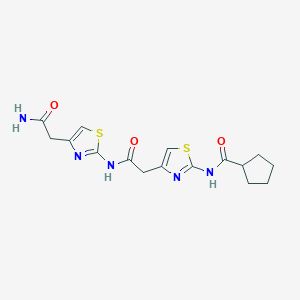

4-fluoro-3-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-fluoro-3-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on enzymes such as cyclooxygenases and carbonic anhydrases, which are implicated in various diseases including inflammation, cancer, and glaucoma.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to enhance biological activity and selectivity. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity, as seen in the synthesis of JTE-522, a potent COX-2 inhibitor . Similarly, the synthesis of new benzenesulfonamides with substituted phenyl groups has been achieved starting from substituted benzaldehydes, leading to compounds with potential as carbonic anhydrase inhibitors and cytotoxic agents .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions that form a three-dimensional network, which could be crucial for the binding and activity of the compound . These interactions are often critical in the design of enzyme inhibitors.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including N-demethylation catalyzed by copper in the presence of N-fluorobenzenesulfonimide as an oxidant. This reaction involves single-electron transfer, hydrogen-atom transfer, and hydrolysis, leading to the formation of N-demethylated amides . Such transformations are important for modifying the structure and properties of benzenesulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and binding affinity, are influenced by the nature and position of substituents on the benzenesulfonamide ring. For instance, the introduction of methyl groups and a pyrrolidinone moiety affected the binding affinity of the compounds to carbonic anhydrase isoforms, with some derivatives showing increased selectivity towards specific isoforms . These properties are essential for the development of selective and potent inhibitors.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their potential antimicrobial activity against various bacteria and fungi. These studies involve complex synthetic routes to produce compounds with significant biological activity, highlighting the chemical's versatility in contributing to new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Cytotoxic and Antitumor Properties

Compounds derived from benzenesulfonamide frameworks have been evaluated for their cytotoxicity and potential as tumor-specific agents and inhibitors of carbonic anhydrase, which is an enzyme of interest in cancer research. Some derivatives have shown promising cytotoxic activities, suggesting a path for further anti-tumor studies. These findings underscore the potential of such compounds in the development of new cancer therapies (H. Gul, M. Tuğrak, H. Sakagami, P. Taslimi, I. Gulcin, C. Supuran, 2016).

Selective COX-2 Inhibition

Research into the synthesis of benzenesulfonamide derivatives has led to the identification of compounds that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This selective inhibition is crucial for developing drugs that can provide anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective COX inhibitors. The introduction of a fluorine atom has been found to enhance this selectivity, with implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

Inhibition of Carbonic Anhydrase

The synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibitory effects on human carbonic anhydrase isoenzymes hCA I and II. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in blood and tissues. The inhibition of these enzymes by benzenesulfonamide derivatives represents a potential therapeutic mechanism for conditions such as glaucoma, epilepsy, and altitude sickness (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, P. Taslimi, I. Gulcin, C. Supuran, 2016).

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S/c1-14-13-16(3-4-17(14)20)28(26,27)22-9-2-12-24-19(25)6-5-18(23-24)15-7-10-21-11-8-15/h3-8,10-11,13,22H,2,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWRXAXDNVMBRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)

![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)